Protodeboronation Stability vs. 2-Pyridyl Boronic Acids
The compound's 4-pyridyl boronic acid core confers significant stability against protodeboronation, a major side reaction that can severely limit yields in Suzuki-Miyaura couplings. While 2-pyridyl boronic acids are notoriously unstable and undergo rapid protodeboronation, 4-pyridyl boronic acids like this compound are far more robust [1].
| Evidence Dimension | Protodeboronation Half-Life (t₀.₅) |
|---|---|
| Target Compound Data | t₀.₅ > 1 week |
| Comparator Or Baseline | 3- and 4-pyridyl boronic acids (class baseline) |
| Quantified Difference | Target compound belongs to a class with t₀.₅ > 1 week; in contrast, 2-pyridyl and 5-thiazolyl boronic acids undergo rapid protodeboronation, frequently resulting in low yields in cross-coupling reactions [2]. |
| Conditions | pH 12, 70 °C |
Why This Matters
This stability is critical for achieving high yields and purity in Suzuki-Miyaura reactions, directly impacting the efficiency and cost-effectiveness of synthesis campaigns.
- [1] Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. View Source
- [2] Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. The Journal of Organic Chemistry, 73(24), 9519–9523. View Source
